molecular formula C13H10N2O4S B11696251 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid CAS No. 88744-70-1

2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid

Cat. No.: B11696251
CAS No.: 88744-70-1
M. Wt: 290.30 g/mol
InChI Key: FWTUVJGMKKXNEF-UHFFFAOYSA-N
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Description

2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid is an organic compound that features a nitrophenyl group, a sulfanyl group, and an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid typically involves the reaction of 2-nitroaniline with 2-mercaptobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-Aminophenyl)sulfanyl]amino}benzoic acid: Similar structure but with an amino group instead of a nitro group.

    2-{[(2-Chlorophenyl)sulfanyl]amino}benzoic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid is unique due to the presence of the nitrophenyl group, which imparts distinct redox properties and potential biological activities. The combination of the nitrophenyl and sulfanyl groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid, with the molecular formula C13H10N2O4S, is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a sulfanyl group and a nitrophenyl substituent. These characteristics contribute to its significant biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The compound's structure facilitates diverse biological interactions. The presence of the nitrophenyl group enhances chemical reactivity, while the sulfanyl group may play a crucial role in its biological activity. The following table summarizes key structural features and their implications for biological activity.

Structural FeatureDescriptionImplication for Activity
Sulfanyl GroupContains sulfur atom linked to an amino groupEnhances reactivity with biological targets
Nitrophenyl SubstituentNitro group increases electron affinityPotential for increased antimicrobial activity
Benzoic Acid MoietyAromatic structure provides stabilityFacilitates interactions with cellular components

Antimicrobial Properties

Research indicates that this compound exhibits substantial antimicrobial activity against various pathogens. Studies have shown that it possesses minimum inhibitory concentration (MIC) values comparable to established antibiotics.

  • Case Study : A study evaluated the compound's efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound demonstrated MIC values ranging from 20-40 µM against S. aureus and 40-70 µM against E. coli, indicating moderate antibacterial potency .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer effects. It has been tested against several cancer cell lines, demonstrating cytotoxicity.

  • Research Findings : In vitro studies reported that this compound exhibited significant cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The IC50 values were noted to be lower than those of conventional chemotherapeutics, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular proteins through nucleophilic attack facilitated by the sulfanyl group. This interaction may lead to alterations in protein function, contributing to both antimicrobial and anticancer activities .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
4-(Phenylsulfonamido)benzoic acidSulfonamide groupAntifungal
4-(Chlorophenylsulfonamido)benzoic acidChlorinated phenyl ringAntimicrobial
4-(Methylphenylsulfonamido)benzoic acidMethylated phenyl ringAntitumor
This compound Sulfanyl and nitrophenyl groupsAntimicrobial, Anticancer

The distinctive combination of both sulfanyl and nitrophenyl groups in this compound enhances its reactivity and potential applications compared to other sulfonamide derivatives.

Properties

CAS No.

88744-70-1

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

2-[(2-nitrophenyl)sulfanylamino]benzoic acid

InChI

InChI=1S/C13H10N2O4S/c16-13(17)9-5-1-2-6-10(9)14-20-12-8-4-3-7-11(12)15(18)19/h1-8,14H,(H,16,17)

InChI Key

FWTUVJGMKKXNEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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